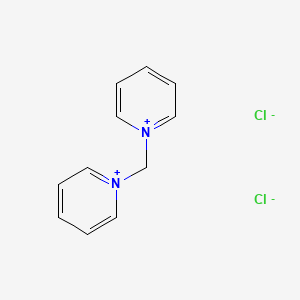
1,1'-Methylenedi(pyridin-1-ium) dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Methylenedi(pyridin-1-ium) dichloride is an organic compound that belongs to the class of pyridinium salts It is characterized by the presence of two pyridinium rings connected by a methylene bridge, with each pyridinium ring carrying a positive charge balanced by chloride anions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-Methylenedi(pyridin-1-ium) dichloride typically involves the reaction of pyridine with formaldehyde and hydrochloric acid. The reaction proceeds as follows:
- Pyridine is treated with formaldehyde in the presence of hydrochloric acid.
- The reaction mixture is heated to facilitate the formation of the methylene bridge between the two pyridinium rings.
- The product is then isolated and purified through crystallization.
Industrial Production Methods: In an industrial setting, the production of 1,1’-Methylenedi(pyridin-1-ium) dichloride follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 1,1’-Methylenedi(pyridin-1-ium) dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridinium rings back to pyridine.
Substitution: The chloride ions can be substituted with other anions or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or other halides can be used for substitution reactions.
Major Products Formed:
Oxidation: N-oxides of the pyridinium rings.
Reduction: Pyridine and methylene derivatives.
Substitution: Various substituted pyridinium salts depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,1’-Methylenedi(pyridin-1-ium) dichloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Propiedades
| 104304-07-6 | |
Fórmula molecular |
C11H12Cl2N2 |
Peso molecular |
243.13 g/mol |
Nombre IUPAC |
1-(pyridin-1-ium-1-ylmethyl)pyridin-1-ium;dichloride |
InChI |
InChI=1S/C11H12N2.2ClH/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13;;/h1-10H,11H2;2*1H/q+2;;/p-2 |
Clave InChI |
OPADBMMEJWLYBL-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=[N+](C=C1)C[N+]2=CC=CC=C2.[Cl-].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


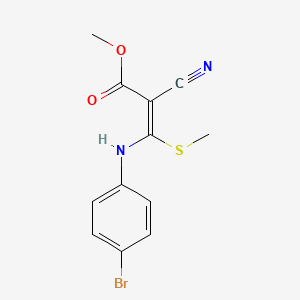
![Benzene, 1,1'-[(3-methylbutylidene)bis(thio)]bis-](/img/structure/B14335318.png)
![3-Chloro-N,N-bis[(oxiran-2-yl)methyl]propan-1-amine](/img/structure/B14335324.png)
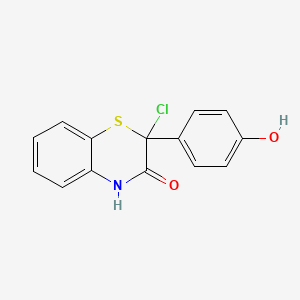

![N-Methyl-2-[(phenylsulfanyl)methyl]prop-2-enamide](/img/structure/B14335358.png)
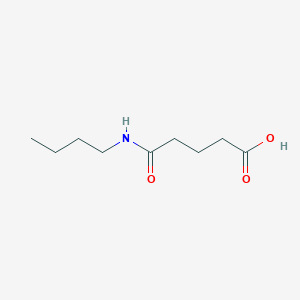
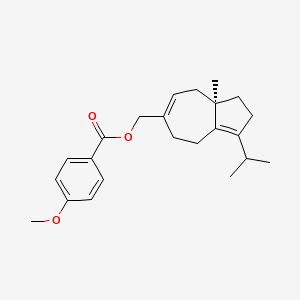
![{[(4-Chlorophenyl)methyl]sulfanyl}(tricyclohexyl)stannane](/img/structure/B14335416.png)
